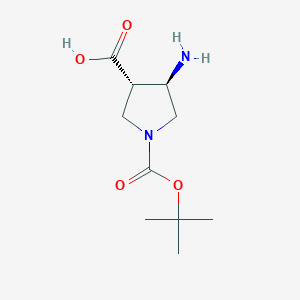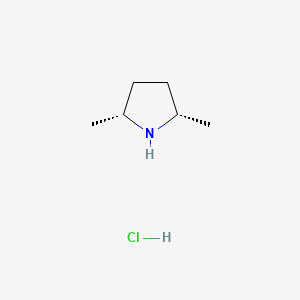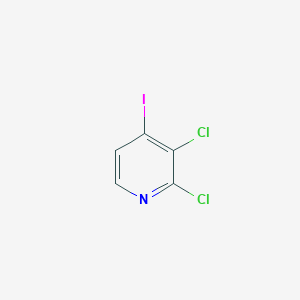
Fmoc-4-氨基-D-苯丙氨酸
描述
Fmoc-4-amino-D-phenylalanine is a compound with the empirical formula C29H30N2O6 and a molecular weight of 502.56 . It is a solid substance with functional groups Boc and Fmoc . It is used for research and development purposes .
Molecular Structure Analysis
The SMILES string for Fmoc-4-amino-D-phenylalanine is CC(C)(C)OC(=O)Nc1ccc(CC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
Fmoc-4-amino-D-phenylalanine is a white to off-white powder with a melting point between 150 - 180 °C . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .
科学研究应用
自组装和水凝胶化
Fmoc保护的芳香族氨基酸,包括Fmoc-苯丙氨酸衍生物,表现出显著的自组装能力,在水性环境中导致水凝胶化。在Fmoc-苯丙氨酸的苄基侧链上添加卤素取代基可增强自组装成淀粉样纤维,促进水凝胶化。卤素取代基的位置和类型显著影响组装速率和所得水凝胶的流变性质,展示了最小原子取代对微小分子水凝胶剂的自组装和凝胶化性质进行微调的潜力(Ryan et al., 2010)。
抗菌复合材料
肽和氨基酸基纳米技术的进步引入了开发生物医学材料的新方法。包括Fmoc-五氟-1-苯丙氨酸-OH在内的Fmoc修饰的自组装构建块显示出有希望的抗菌能力。这些纳米组装体显著影响细菌形态,并可以在基于树脂的复合材料中被功能性地结合,以抑制细菌生长而不影响材料的机械和光学性质,为设计和开发用于生物医学应用的增强复合材料奠定了基础(Schnaider et al., 2019)。
合成和表征
研究还集中在合成Fmoc-4-氨基-D-苯丙氨酸衍生物及其酶解分离上,为固相肽合成奠定了基础。这包括开发适用于合成对应于特定蛋白质潜在磷酸化位点的肽的水解稳定类似物,从而有助于研究蛋白质功能和信号传导途径(Baczko et al., 1996)。
荧光和纳米技术
Fmoc-4-氨基-D-苯丙氨酸衍生物已被用于快速制备生物素化合物,促进了荧光和纳米技术应用的进展。已确定了用于合成生物素化衍生物的高效偶联试剂和条件,有助于更广泛的生物共轭化学领域和发展用于生物研究的荧光探针(Feng et al., 2010)。
作用机制
Target of Action
Fmoc-4-amino-D-phenylalanine primarily targets bacterial cells, particularly Gram-positive bacteria . It has been found to exhibit antibacterial activity against a variety of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Mode of Action
The mode of action of Fmoc-4-amino-D-phenylalanine involves its interaction with bacterial cells. It reduces the bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity of Fmoc-4-amino-D-phenylalanine is predominantly due to its release from the hydrogel . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-4-amino-d-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
Fmoc-4-amino-D-phenylalanine affects the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm . It affects the stability of the biofilm via direct interactions with ECM components and/or indirectly through reducing the bacterial cell population .
Result of Action
The result of Fmoc-4-amino-D-phenylalanine’s action is the reduction of bacterial load both in vitro and in skin wound infections of mice . It achieves this by reducing the components of the extracellular matrix in the biofilm, affecting its stability, and reducing the bacterial cell population .
安全和危害
When handling Fmoc-4-amino-D-phenylalanine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Fmoc-phenylalanine has been discovered to have antimicrobial properties . This opens up potential future directions in the development of antimicrobial agents. Additionally, the self-assembly features of Fmoc-amino acids show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
生化分析
Biochemical Properties
Fmoc-4-amino-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of peptide bonds during the synthesis of peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. This compound also interacts with enzymes involved in the deprotection process, ensuring the selective removal of the Fmoc group without affecting other functional groups .
Cellular Effects
Fmoc-4-amino-D-phenylalanine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA. This inhibition affects the stability of the biofilm and reduces bacterial cell population . Additionally, Fmoc-4-amino-D-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria .
Molecular Mechanism
The molecular mechanism of Fmoc-4-amino-D-phenylalanine involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can form micelles at higher concentrations, which disrupts bacterial cell membranes and leads to cell death. At lower concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . The Fmoc group also facilitates the self-assembly of peptides into nanofibrous structures, which can be used in various biomedical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-4-amino-D-phenylalanine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Fmoc-4-amino-D-phenylalanine can maintain its antibacterial activity over time, but its efficacy may decrease due to degradation . The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have demonstrated that Fmoc-4-amino-D-phenylalanine can effectively reduce bacterial load in wound infections, but its effectiveness may diminish over time .
Dosage Effects in Animal Models
The effects of Fmoc-4-amino-D-phenylalanine vary with different dosages in animal models. At lower doses, it can inhibit bacterial growth and reduce bacterial load without causing significant toxicity. At higher doses, it can trigger oxidative and osmotic stress, leading to cell membrane disruption and cell death . In animal studies, Fmoc-4-amino-D-phenylalanine has shown potential as an antibacterial agent, but its effectiveness and safety need to be carefully evaluated to determine the optimal dosage .
Metabolic Pathways
Fmoc-4-amino-D-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with other biomolecules. For example, Fmoc-4-amino-D-phenylalanine can be metabolized by enzymes that remove the Fmoc group, allowing it to participate in peptide bond formation .
Transport and Distribution
The transport and distribution of Fmoc-4-amino-D-phenylalanine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Fmoc-4-amino-D-phenylalanine can affect its accumulation and activity in different tissues and organs .
Subcellular Localization
Fmoc-4-amino-D-phenylalanine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cell membrane, where it disrupts bacterial cell membranes and exerts its antibacterial effects . The subcellular localization of Fmoc-4-amino-D-phenylalanine can influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNSJHHRPSUDO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654387 | |
| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324017-21-2 | |
| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-4-Amino-D-phenylalanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)
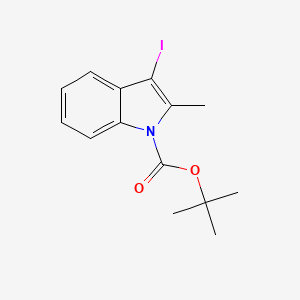
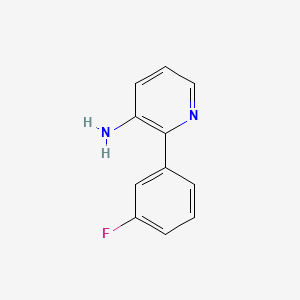

![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)
